molecular formula C5H8N2OS B13591719 N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine

N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine

Katalognummer: B13591719
Molekulargewicht: 144.20 g/mol
InChI-Schlüssel: RCAGOAFBSMNMHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine typically involves the reaction of 2-methyl-1,3-thiazole with hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion to the final product. The reaction conditions are optimized to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications due to its biological activities, including anticancer and anti-inflammatory effects.

    Industry: The compound is used in the development of agrochemicals and industrial catalysts

Wirkmechanismus

The mechanism of action of N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine is unique due to its specific substitution pattern and hydroxylamine group, which confer distinct chemical and biological properties compared to other thiazole derivatives .

Eigenschaften

Molekularformel

C5H8N2OS

Molekulargewicht

144.20 g/mol

IUPAC-Name

N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine

InChI

InChI=1S/C5H8N2OS/c1-4-6-2-5(9-4)3-7-8/h2,7-8H,3H2,1H3

InChI-Schlüssel

RCAGOAFBSMNMHF-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C(S1)CNO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.